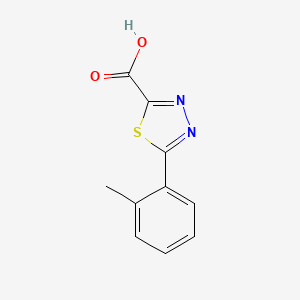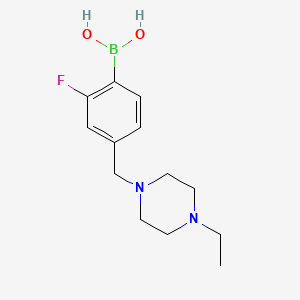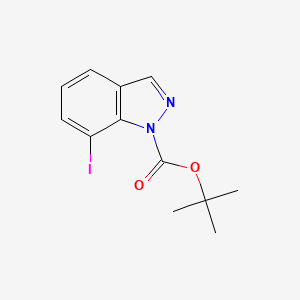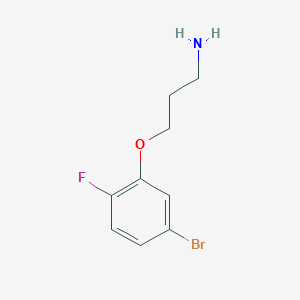
3-(5-Bromo-2-fluorophenoxy)propan-1-amine
Vue d'ensemble
Description
3-(5-Bromo-2-fluorophenoxy)propan-1-amine (3-Br-2-F-PPA) is an organic compound that has been widely studied for its potential applications in scientific research. It is a colorless solid that is soluble in polar organic solvents and is used in a variety of laboratory experiments. 3-Br-2-F-PPA has a wide range of applications in scientific research, including synthesis, biochemistry, and physiology.
Applications De Recherche Scientifique
Synthesis and Precursor Role
3-(5-Bromo-2-fluorophenoxy)propan-1-amine plays a crucial role in various synthetic pathways. Notably, it serves as a precursor in the synthesis of enantioenriched amines, which are valuable in producing antimicrobial agents such as Levofloxacin. Biotransamination and kinetic resolution techniques, involving enzymes like transaminases and lipases, are employed for synthesizing these enantiomerically enriched amines. This process highlights the compound's significance in developing pharmaceuticals with specific stereochemical configurations (Mourelle-Insua et al., 2016).
Chemoselective Functionalization
The compound is instrumental in chemoselective functionalization studies. For instance, its derivatives undergo catalytic amination, leading to selective substitution reactions. These reactions are vital in organic synthesis for creating specific molecular architectures, demonstrating the compound's versatility in organic chemistry (Stroup et al., 2007).
Ligand Synthesis and Metal Ion Complexation
In the field of inorganic chemistry, derivatives of 3-(5-Bromo-2-fluorophenoxy)propan-1-amine are used to synthesize hexadentate N3O3 amine phenol ligands. These ligands exhibit the ability to form complexes with various metal ions like aluminum, gallium, and indium. This aspect is crucial in materials science and catalysis, where metal-ligand complexes play a pivotal role (Liu et al., 1993).
Antimicrobial Agent Synthesis
Some derivatives of this compound show potential as antimicrobial agents. The synthesis of aminomethoxy derivatives from related compounds has been explored, yielding products with notable efficacy against bacteria and fungi. This research opens doors to new therapeutic agents in medicine (Jafarov et al., 2019).
Photopolymerization and Photochemical Properties
Derivatives of 3-(5-Bromo-2-fluorophenoxy)propan-1-amine, such as halogenated thioxanthones, have been studied for their photochemical and photopolymerization properties. These compounds are used as photoinitiators in polymer chemistry, demonstrating the compound's relevance in developing new materials (Allen et al., 1994).
Propriétés
IUPAC Name |
3-(5-bromo-2-fluorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKSCZSTJKIKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1407201.png)
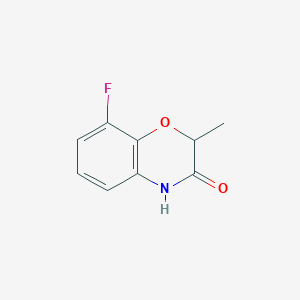

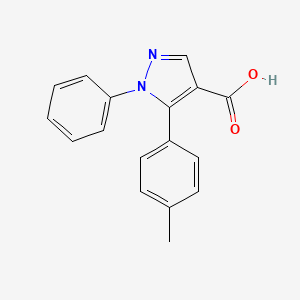
![N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1407211.png)
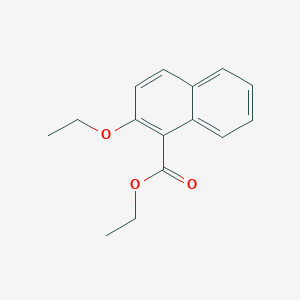
![[4-(Thiophen-2-yl)phenyl]propan-2-one](/img/structure/B1407213.png)
![2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1407214.png)
